molecular formula C14H18F3NO B584536 Hexahydro-3-[[2-(trifluoromethoxy)phenyl]methyl]-1H-azepine CAS No. 1158747-79-5

Hexahydro-3-[[2-(trifluoromethoxy)phenyl]methyl]-1H-azepine

Cat. No.: B584536
CAS No.: 1158747-79-5
M. Wt: 273.299
InChI Key: VMCUMPJCUKKCAZ-UHFFFAOYSA-N
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Description

Hexahydro-3-[[2-(trifluoromethoxy)phenyl]methyl]-1H-azepine is a chemical compound with the molecular formula C14H18F3NO and a molecular weight of 273.29 g/mol. This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a hexahydroazepine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

The synthesis of Hexahydro-3-[[2-(trifluoromethoxy)phenyl]methyl]-1H-azepine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(trifluoromethoxy)benzyl chloride and hexahydroazepine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions, including temperature control, solvent selection, and purification steps to ensure high yield and purity.

Chemical Reactions Analysis

Hexahydro-3-[[2-(trifluoromethoxy)phenyl]methyl]-1H-azepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The trifluoromethoxy group can undergo substitution reactions with nucleophiles under appropriate conditions, leading to the formation of substituted products.

Scientific Research Applications

Hexahydro-3-[[2-(trifluoromethoxy)phenyl]methyl]-1H-azepine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of various organic molecules and as a reagent in chemical reactions.

    Biology: It is employed in biochemical studies to investigate its interactions with biological molecules and its potential effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: The compound is utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Hexahydro-3-[[2-(trifluoromethoxy)phenyl]methyl]-1H-azepine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with hydrophobic regions of target proteins. This interaction can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Hexahydro-3-[[2-(trifluoromethoxy)phenyl]methyl]-1H-azepine can be compared with other similar compounds, such as:

    Hexahydro-3-[[2-(trifluoromethyl)phenyl]methyl]-1H-azepine: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which affects its chemical properties and reactivity.

    Hexahydro-3-[[2-(methoxy)phenyl]methyl]-1H-azepine: The presence of a methoxy group instead of a trifluoromethoxy group results in different electronic and steric effects, influencing its behavior in chemical reactions.

    Hexahydro-3-[[2-(fluoro)phenyl]methyl]-1H-azepine: The substitution of a single fluorine atom for the trifluoromethoxy group alters the compound’s physicochemical properties and its interactions with biological targets.

Properties

IUPAC Name

3-[[2-(trifluoromethoxy)phenyl]methyl]azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO/c15-14(16,17)19-13-7-2-1-6-12(13)9-11-5-3-4-8-18-10-11/h1-2,6-7,11,18H,3-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCUMPJCUKKCAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC(C1)CC2=CC=CC=C2OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747885
Record name 3-{[2-(Trifluoromethoxy)phenyl]methyl}azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158747-79-5
Record name 3-{[2-(Trifluoromethoxy)phenyl]methyl}azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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